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Compound Name: o
aci

Cat. No.: B1524003

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,3-dimethylbutanoic acid is a halogenated carboxylic acid with potential
applications in organic synthesis and drug discovery. Its unique structural feature, a neopentyl
bromide moiety, makes it an interesting building block for creating sterically hindered
molecules. This guide provides a comprehensive overview of its physicochemical properties,
along with a putative synthesis protocol and a discussion of its potential, though currently
undocumented, applications in medicinal chemistry. Due to the limited publicly available
experimental data for this specific compound, this guide also draws upon information from
structurally related molecules to provide a broader context for its potential utility.

Physicochemical Properties

The fundamental properties of 4-Bromo-3,3-dimethylbutanoic acid are summarized below.
This data is primarily sourced from computational predictions available in public chemical
databases.
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Property Value Source
Molecular Formula C6H11BrO2 PubChem
Monoisotopic Mass 193.99425 Da PubChem[1]
Predicted XlogP 1.7 PubChem[1]
CAS Number 854432-06-7 Kuujia.com[2]

Predicted Mass Spectrometry Data:

Predicted Collision Cross

Adduct m/z .
Section (A?)

[M+H]+ 195.00153 135.8

[M+Na]+ 216.98347 146.5

[M-H]- 192.98697 137.8

[M+NHA4]+ 212.02807 158.2

[M+K]+ 232.95741 136.4

Data from PubChemlLite,
calculated using CCSbase.[1]

Synthesis and Characterization: An lllustrative
Protocol

While a specific, peer-reviewed synthesis protocol for 4-Bromo-3,3-dimethylbutanoic acid is
not readily available in the literature, a plausible route can be conceptualized based on
established organic chemistry principles. The following represents a hypothetical experimental
protocol for its synthesis and characterization.

Putative Synthesis of 4-Bromo-3,3-dimethylbutanoic
acid
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The synthesis of the target compound can be envisioned starting from a suitable precursor,
such as 3,3-dimethylglutaric anhydride. The neopentyl bromide structure is known to be
resistant to SN2 reactions due to steric hindrance.

Reaction Scheme:

Putative Synthesis of 4-Bromo-3,3-dimethylbutanoic acid

1. NaBH4, THF

2. H30+ ono-ester ir LiAlH4, THE 4-carboxy-2,2-dimethylbutan-1-ol EBISIoNEBIH2 S04 4-Bromo-3,3-dimethylbutanoic acid

3,3-Dimethylglutaric anhydride

Click to download full resolution via product page
Caption: A potential synthetic route to 4-Bromo-3,3-dimethylbutanoic acid.
Experimental Protocol:

e Ring Opening and Reduction: 3,3-dimethylglutaric anhydride (1 equivalent) is dissolved in
anhydrous tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to 0°C,
and sodium borohydride (NaBH4, 1.5 equivalents) is added portion-wise. The reaction is
stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition
of water, followed by acidification with 1M HCI. The product is extracted with ethyl acetate,
and the organic layer is dried over anhydrous sodium sulfate and concentrated under
reduced pressure to yield the intermediate lactone, which is used in the next step without

further purification.

¢ Reduction to Diol: The crude lactone is dissolved in anhydrous THF and added dropwise to a
suspension of lithium aluminum hydride (LiAIH4, 2 equivalents) in THF at 0°C. The mixture is
then refluxed for 4 hours. After cooling to 0°C, the reaction is carefully quenched by the
sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and

the filtrate is concentrated to give the corresponding diol.
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» Selective Bromination: The diol is then subjected to selective bromination of the primary
alcohol. This could be achieved using a reagent like phosphorus tribromide (PBr3) in a non-
polar solvent at low temperatures to favor the reaction at the less sterically hindered primary
alcohol.

o Oxidation to Carboxylic Acid: The resulting bromo-alcohol is then oxidized to the carboxylic
acid using an oxidizing agent such as Jones reagent (CrO3 in sulfuric acid and acetone) or a
milder reagent like pyridinium chlorochromate (PCC) followed by further oxidation.

 Purification: The final product is purified by column chromatography on silica gel.

Characterization

The structure of the synthesized 4-Bromo-3,3-dimethylbutanoic acid would be confirmed
using standard analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to
confirm the connectivity of the atoms.

e Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

« Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the
carboxylic acid C=0 and O-H stretches.

Potential Applications in Drug Development

While there is no direct literature on the biological activity of 4-Bromo-3,3-dimethylbutanoic
acid, its structural motifs suggest potential areas of application in medicinal chemistry.

As a Synthetic Building Block

The neopentyl bromide group offers a sterically hindered electrophilic site. This can be valuable
in designing molecules that require specific spatial arrangements to interact with biological
targets. The carboxylic acid moiety provides a handle for further chemical modifications, such
as amide bond formation, allowing for its incorporation into larger, more complex molecules.

Potential as a Bioactive Molecule
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Carboxylic acid-containing molecules are known to exhibit a wide range of biological activities.
For instance, some halogenated carboxylic acids have been investigated for their roles as
enzyme inhibitors or modulators of signaling pathways.

Hypothetical Signaling Pathway Involvement:

Given the structural features, one could speculate on its potential interaction with enzymes
where a bulky, hydrophobic group is beneficial for binding. For example, it could be a fragment
for designing inhibitors of protein-protein interactions or enzymes with deep hydrophobic
pockets.
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Hypothetical Drug Action Workflow
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Caption: A conceptual workflow of how a molecule like this might exert a biological effect.

Conclusion and Future Directions
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4-Bromo-3,3-dimethylbutanoic acid represents an under-explored chemical entity with
potential for applications in synthetic and medicinal chemistry. The lack of available
experimental data highlights an opportunity for further research to elucidate its reactivity,
synthetic accessibility, and biological activity. Future studies should focus on developing and
optimizing a reliable synthetic protocol, followed by a thorough characterization of the
compound. Subsequently, screening for biological activity in various assays could uncover its
potential as a lead compound or a valuable building block in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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